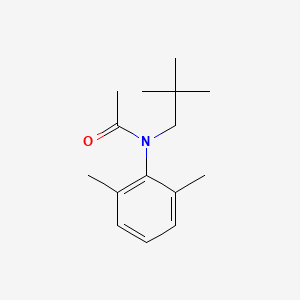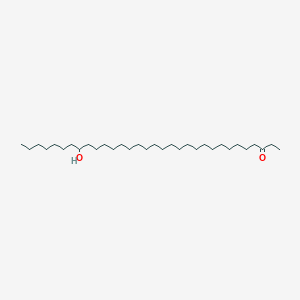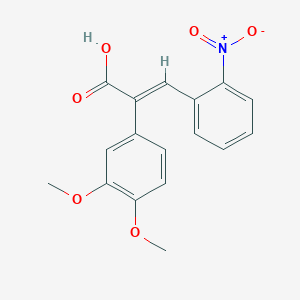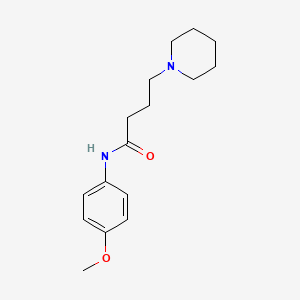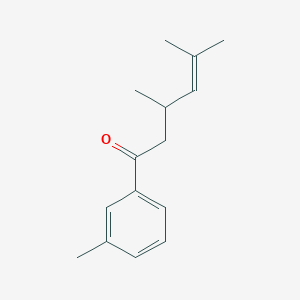
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one: is an organic compound characterized by its unique structure, which includes a hexene backbone with dimethyl and methylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylphenylacetone, with 3,5-dimethyl-1-hexene under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups replace hydrogen atoms on the hexene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., bromine, chlorine), hydroxyl groups (OH⁻)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving similar structures.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1-hexene: A structurally similar compound with a hexene backbone and dimethyl substituents.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: A related compound with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
96450-05-4 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(3-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)8-13(4)10-15(16)14-7-5-6-12(3)9-14/h5-9,13H,10H2,1-4H3 |
Clé InChI |
REGIUFZVMMENCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)CC(C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


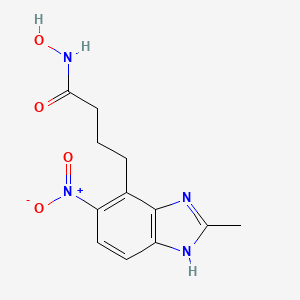
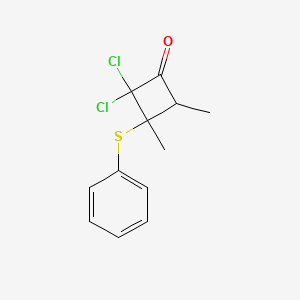
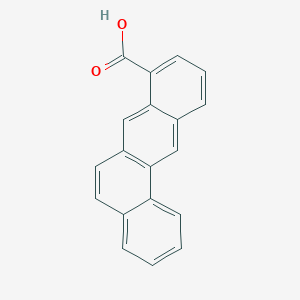
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
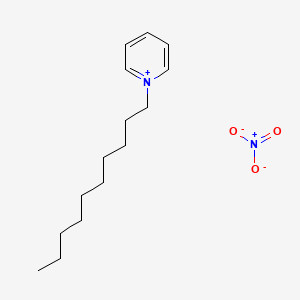
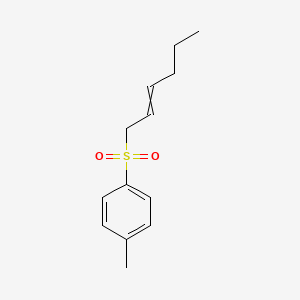
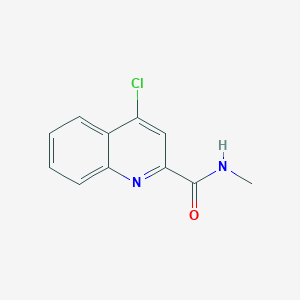
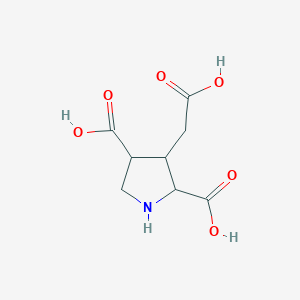
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
